N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position, linked to a pyrrolidine-2-carboxamide moiety modified by a 4-methylphenyl sulfonyl group.
Properties
Molecular Formula |
C16H20N4O3S2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H20N4O3S2/c1-3-14-18-19-16(24-14)17-15(21)13-5-4-10-20(13)25(22,23)12-8-6-11(2)7-9-12/h6-9,13H,3-5,10H2,1-2H3,(H,17,19,21) |
InChI Key |
YHJYRGAKNBBUGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a thiadiazole ring, which is known for its diverse biological activities.
Anticancer Properties
Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has been shown to possess notable anticancer activity through several mechanisms:
- Cytotoxicity Against Cancer Cell Lines :
- Mechanisms of Action :
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is highly influenced by their structural components. Key findings include:
- Substituents on the Thiadiazole Ring : Variations in substituents at the C-5 position significantly affect the potency against specific cancer cell lines. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SK-MEL-2 | 4.27 |
| Compound B | HCT15 | 0.794 |
| Compound C | T47D | 9 |
Case Studies
Several studies have documented the effects of similar compounds:
- Study by Alam et al. (2011) : This study synthesized various 5-phenyl derivatives and evaluated their anticancer effects using MTT assays across multiple human cancer cell lines. Results showed significant growth inhibition in lung and skin cancers .
- Review on Thiadiazole Derivatives (2020) : This comprehensive review highlighted the broad spectrum of biological activities associated with thiadiazole derivatives, emphasizing their potential as anticancer agents due to their ability to induce apoptosis and inhibit proliferation in various cancer types .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with analogs:
Key Observations:
- Heterocycle Influence: The 1,3,4-thiadiazole in the target compound and tebuthiuron confers metabolic stability and resistance to hydrolysis compared to thiazole or tetrazole cores .
Substituent Effects :
- The 5-ethyl group on the target compound’s thiadiazole may offer intermediate lipophilicity compared to tebuthiuron’s bulkier tert-butyl group, balancing solubility and membrane permeability .
- The 4-methylphenyl sulfonyl group introduces steric hindrance and polar interactions absent in simpler arylurea analogs .
Functional Group Comparison :
- Carboxamide vs. Urea: Carboxamides (target compound, thiazole derivatives) generally exhibit higher hydrolytic stability than ureas (tebuthiuron, daimuron), which may translate to longer in vivo half-lives .
- Sulfonyl Group: Unique to the target compound, this group may enhance binding to sulfonamide-sensitive targets, such as carbonic anhydrases or tyrosine kinases, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
